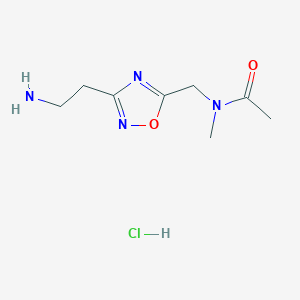

N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride

Description

N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a 2-aminoethyl group at position 3 and an acetamide moiety at position 3. The acetamide group is further modified with a methyl group on the nitrogen, and the compound is stabilized as a hydrochloride salt. The 2-aminoethyl side chain may enhance solubility and facilitate interactions with biological targets, while the methyl group on the acetamide nitrogen could influence steric and electronic properties.

Properties

IUPAC Name |

N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2.ClH/c1-6(13)12(2)5-8-10-7(3-4-9)11-14-8;/h3-5,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEAFFAFKWFSOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1=NC(=NO1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.

Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

Attachment of the Methylacetamide Moiety: This step involves the acylation of the amino group with methylacetyl chloride or a similar reagent.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.

Scientific Research Applications

N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The aminoethyl group may facilitate binding to biological molecules, enhancing the compound’s bioactivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride and related compounds:

Structural and Functional Comparison

Key Comparative Analysis

Core Heterocycle: The target compound and share a 1,2,4-oxadiazole core, while uses a 1,3,5-oxadiazole.

Substituent Effects: The 2-aminoethyl group in the target compound contrasts with the benzyl group in , likely improving aqueous solubility and enabling cationic interactions (e.g., with phosphate groups in enzymes). The 4-decylphenyl in introduces extreme hydrophobicity, favoring membrane penetration but limiting solubility.

The chloroacetamide in and is reactive, often exploited in agrochemicals for alkylation reactions .

Biological Implications: Compounds with hydrophilic substituents (e.g., aminoethyl in the target) are more suited for central nervous system (CNS) or systemic therapeutics, whereas lipophilic analogs (e.g., ) may target membrane-bound proteins like S1P transporters . The pyrazole-oxadiazole hybrid in suggests dual pharmacophore activity, possibly for kinase inhibition.

Salt Forms :

- Hydrochloride salts (target, ) enhance crystallinity and solubility, critical for bioavailability. Neutral analogs (e.g., ) may prioritize synthetic ease or environmental stability.

Research Findings and Limitations

- Target Compound: No direct pharmacological data are available in the provided evidence.

- Contradictions: While highlights chloroacetamides as herbicides, the target’s aminoethyl group and lack of reactive chlorine likely redirect its use away from agrochemistry.

- Knowledge Gaps: Comparative studies on binding affinity, solubility, or metabolic stability are absent. Further research should prioritize assays against targets like GABA receptors or phosphodiesterases, where oxadiazoles are known to act .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.